3-(3-methyl-1H-pyrazol-1-yl)aniline
Overview
Description
3-(3-methyl-1H-pyrazol-1-yl)aniline is an organic compound that belongs to the class of heterocyclic aromatic amines It features a pyrazole ring substituted with a methyl group at the third position and an aniline moiety at the first position
Mechanism of Action
Target of Action
Pyrazole derivatives have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibitory activity . The compound may form intermolecular interactions with its targets, leading to changes in their function .
Biochemical Pathways
Pyrazole derivatives have been associated with various biological pathways, depending on their specific targets .
Result of Action
Based on the known activities of similar pyrazole derivatives, it can be inferred that the compound may exert various biological effects .
Action Environment
The action, efficacy, and stability of 3-(3-methyl-1H-pyrazol-1-yl)aniline can be influenced by various environmental factors. These may include the pH of the environment, temperature, presence of other molecules, and the specific biological context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)aniline typically involves the reaction of 3-methyl-1H-pyrazole with aniline under specific conditions. One common method includes:
Starting Materials: 3-methyl-1H-pyrazole and aniline.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-(3-methyl-1H-pyrazol-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
Comparison with Similar Compounds
Similar Compounds
3-(1-Methyl-1H-pyrazol-3-yl)aniline: Similar structure but with a different substitution pattern on the pyrazole ring.
4-(1H-Pyrazol-1-yl)aniline: Another pyrazole derivative with the aniline group at a different position.
2-(3-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: A related compound with additional functional groups.
Uniqueness
3-(3-methyl-1H-pyrazol-1-yl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .
Properties
IUPAC Name |
3-(3-methylpyrazol-1-yl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-5-6-13(12-8)10-4-2-3-9(11)7-10/h2-7H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRLGYBRLBWVRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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